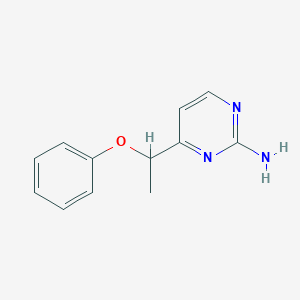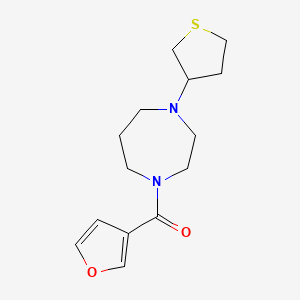![molecular formula C15H12Cl2N2O4S B2399625 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1259094-34-2](/img/structure/B2399625.png)
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide, also known as DBMPS, is a chemical compound that has been widely used in scientific research for its ability to inhibit chloride channels. DBMPS has been shown to have potential therapeutic applications in the treatment of various diseases, including cystic fibrosis, epilepsy, and hypertension.
Mechanism of Action
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion transport and membrane potential. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to be selective for certain chloride channels, making it a valuable tool for studying their function.
Biochemical and Physiological Effects
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. Inhibition of chloride channels by 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can lead to changes in cell volume, membrane potential, and ion transport. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects, and has been used to study the role of chloride channels in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide in lab experiments is its selectivity for certain chloride channels. This allows researchers to study the function of specific channels in biological systems. However, one limitation of using 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide is its potential for off-target effects. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit other ion channels in addition to chloride channels, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research involving 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide. One area of interest is the development of more selective chloride channel inhibitors. Another area of interest is the use of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide in the treatment of diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide, as well as its potential for off-target effects.
Synthesis Methods
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonyl chloride in the presence of a base. Other methods involve the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonamide in the presence of a base, or the reaction of furan-2-methanol with 2,6-dichloropyridine-3-sulfonic acid in the presence of a dehydrating agent.
Scientific Research Applications
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been used extensively in scientific research to study the function of chloride channels in various biological systems. Chloride channels are important for the regulation of cell volume, membrane potential, and ion transport. 2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide has been shown to selectively inhibit certain chloride channels, making it a valuable tool for studying their function.
properties
IUPAC Name |
2,6-dichloro-N,N-bis(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-14-6-5-13(15(17)18-14)24(20,21)19(9-11-3-1-7-22-11)10-12-4-2-8-23-12/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJSCGVCCSPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)
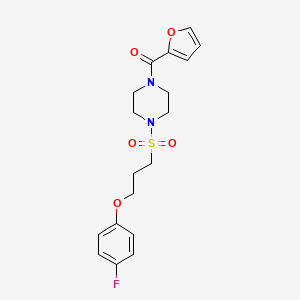
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

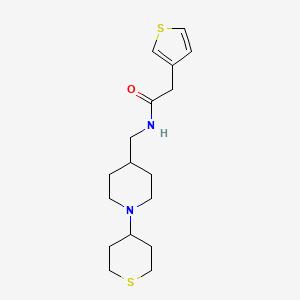
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
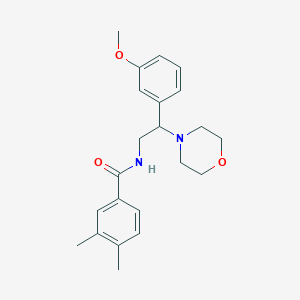
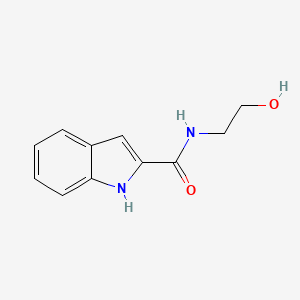
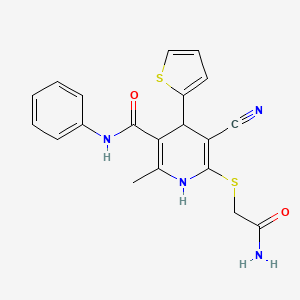
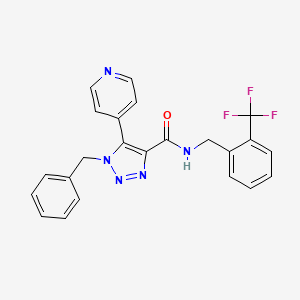
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
